(E/Z)-E64FC26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

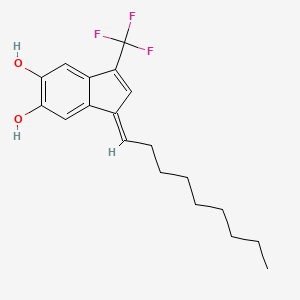

(1E)-1-nonylidene-3-(trifluoromethyl)indene-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYMWLCFHDHVAH-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/1\C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pan-PDI Inhibitor (E/Z)-E64FC26: A Technical Guide to its Mechanism of Action in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-E64FC26 is a potent, orally bioavailable, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family that has demonstrated significant anti-myeloma activity in preclinical models.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in multiple myeloma, detailing its molecular targets, cellular effects, and the signaling pathways it modulates. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-myeloma effects by targeting multiple members of the PDI family, which are enzymes critical for proper protein folding in the endoplasmic reticulum (ER).[2][3] Multiple myeloma cells are particularly vulnerable to disruptions in protein homeostasis due to their high rate of immunoglobulin synthesis.[2][4] By inhibiting PDI, E64FC26 disrupts oxidative protein folding, leading to an accumulation of misfolded and poly-ubiquitinylated proteins.[2][3] This triggers two key cellular stress responses: the Unfolded Protein Response (UPR) or ER stress, and oxidative stress, which ultimately converge to induce apoptosis in multiple myeloma cells.[2][5]

Signaling Pathways

The inhibition of PDI by this compound initiates a cascade of signaling events within the multiple myeloma cell.

References

The Indene Derivative E64FC26: A Pan-PDI Inhibitor with Therapeutic Potential in Proteostasis-Reliant Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E64FC26 is a novel, potent, and irreversible pan-inhibitor of the Protein Disulfide Isomerase (PDI) family of enzymes.[1][2][3] Discovered through a medicinal chemistry optimization program, this indene derivative has demonstrated significant therapeutic potential in preclinical models of various diseases characterized by high proteotoxic stress, including multiple myeloma, rheumatoid arthritis, and pancreatic cancer.[1][4][5] E64FC26 covalently binds to active site cysteine residues of multiple PDI isoforms, leading to the accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death in diseased cells.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of E64FC26, intended to serve as a resource for researchers in the fields of drug discovery and development.

Discovery and Synthesis

E64FC26 was identified through a chemical optimization program aimed at improving the potency and drug-like properties of an earlier PDI inhibitor, E61.[4] This effort led to the synthesis of a series of highly potent alkenyl indenes, with E64FC26 emerging as the lead candidate due to its superior activity in cellular models of multiple myeloma.[4]

While a detailed, step-by-step synthesis protocol for E64FC26 is not publicly available, the primary literature indicates its synthesis involves the cyclization and dehydration of a ketone analog of E61.[4] The general synthesis of functionalized indene derivatives can be achieved through various organic chemistry methodologies.

General Synthetic Approach for Indene Derivatives:

A common strategy for the synthesis of substituted indenes involves an intramolecular cyclization reaction. This can be conceptualized in the following logical workflow:

Caption: A logical workflow for the synthesis of substituted indenes.

Mechanism of Action

E64FC26 functions as an irreversible, pan-inhibitor of the PDI family, targeting multiple isoforms including PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6.[1][2][4] PDIs are chaperone proteins primarily located in the endoplasmic reticulum (ER) that catalyze the formation and rearrangement of disulfide bonds, a critical step in the proper folding of many secreted and cell-surface proteins.[1][7]

By inhibiting PDI activity, E64FC26 disrupts proteostasis, leading to an accumulation of misfolded and unfolded proteins within the ER.[1][4][5] This triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][5] While the UPR is initially a pro-survival response, prolonged and overwhelming ER stress, as induced by E64FC26, shifts the balance towards apoptosis (programmed cell death).[1][5]

The proposed signaling pathway for E64FC26-induced apoptosis is as follows:

Caption: The signaling pathway of E64FC26 leading to apoptosis.

Quantitative Biological Data

The biological activity of E64FC26 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against different PDI isoforms and the effective concentrations (EC50) in multiple myeloma cell lines.

| PDI Isoform | IC50 (µM) |

| PDIA1 | 1.9 |

| PDIA3 | 20.9 |

| PDIA4 | 25.9 |

| TXNDC5 | 16.3 |

| PDIA6 | 25.4 |

| Table 1: Inhibitory Activity of E64FC26 against PDI Family Members.[2][3] |

| Multiple Myeloma Cell Line | EC50 (µM) |

| MM.1S | 0.59 |

| Table 2: Anti-Myeloma Activity of E64FC26.[2][4] |

Preclinical Studies and Therapeutic Potential

E64FC26 has demonstrated promising therapeutic potential in preclinical models of several diseases.

-

Multiple Myeloma: E64FC26 exhibits potent single-agent activity against multiple myeloma cell lines and enhances the efficacy of proteasome inhibitors like bortezomib.[4] In vivo studies in mouse models of multiple myeloma have shown that E64FC26 can increase survival.[3][4]

-

Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, E64FC26 was shown to ameliorate inflammation and reduce disease severity.[1] It also demonstrated anti-inflammatory effects on fibroblast-like synoviocytes from rheumatoid arthritis patients.[1]

-

Pancreatic Cancer: E64FC26 has been shown to induce cell death in pancreatic ductal adenocarcinoma cells by disrupting cellular proteostasis.[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of E64FC26.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of E64FC26 on cancer cell lines.

Caption: A workflow diagram for a typical cell viability assay.

Protocol:

-

Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of E64FC26 and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Culture cells on coverslips and treat with E64FC26 or a vehicle control.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

-

Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Counterstain the cell nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This model is used to evaluate the in vivo efficacy of E64FC26 in treating rheumatoid arthritis.

Protocol:

-

Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Administer a booster immunization 21 days after the primary immunization.

-

Once arthritis develops (typically around day 28), randomize the mice into treatment groups.

-

Administer E64FC26 or a vehicle control intraperitoneally or orally at a predetermined dose and schedule.

-

Monitor the mice for clinical signs of arthritis, such as paw swelling and joint inflammation, and score the disease severity.

-

At the end of the study, collect tissues for histological analysis to assess joint damage.

Conclusion and Future Directions

The indene derivative E64FC26 is a promising preclinical candidate that targets the PDI family of enzymes, representing a novel therapeutic strategy for diseases characterized by high proteotoxic stress. Its potent and broad activity against multiple PDI isoforms, coupled with favorable in vivo efficacy in models of multiple myeloma and rheumatoid arthritis, underscores its potential for further development. Future research should focus on elucidating the detailed molecular interactions between E64FC26 and its PDI targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in a broader range of diseases. A comprehensive understanding of its long-term safety and toxicity profile will also be critical for its potential translation into clinical applications.

References

- 1. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E64FC26, a Protein Disulfide Isomerase Inhibitor, Ameliorates Articular Cartilage Damage and Disease Severity in a Mouse Model of Rheumatoid Arthritis [xiahepublishing.com]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of (E/Z)-E64FC26 on Endoplasmic Reticulum Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-E64FC26 is a potent, covalent, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family of enzymes.[1][2][3][4] PDIs are critical for proper protein folding within the endoplasmic reticulum (ER).[1] Inhibition of PDI activity by this compound disrupts this process, leading to an accumulation of misfolded proteins, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. This technical guide provides an in-depth overview of the effects of this compound on the three primary ER stress pathways: PERK, IRE1, and ATF6.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins. This state of ER stress triggers the UPR, which is mediated by three transmembrane sensor proteins:

-

PERK (PKR-like ER kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

Activation of these pathways aims to alleviate ER stress by reducing the protein load, increasing the protein-folding capacity, and promoting the degradation of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

Mechanism of Action of this compound

This compound acts as a covalent inhibitor of PDI family members, including PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6.[1][4] It irreversibly binds to active cysteine residues in the catalytic domain of PDIs.[1] This inhibition disrupts the formation and rearrangement of disulfide bonds in newly synthesized proteins, leading to their misfolding and subsequent accumulation in the ER.[1] This accumulation of misfolded proteins is the primary trigger for the activation of the UPR pathways.

Effect of this compound on the PERK Pathway

The PERK pathway is a well-documented target of this compound-induced ER stress.[2][5][6] Upon accumulation of misfolded proteins, PERK is activated through dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Studies have shown that treatment with this compound leads to:

-

Increased expression of the ER chaperone GRP78 (Glucose-Regulated Protein 78).[2][5][6]

-

Increased expression of ATF4 and CHOP.[4]

Signaling Pathway Diagram: PERK

Caption: The this compound-induced PERK signaling pathway.

Effect of this compound on the IRE1 Pathway

The IRE1 pathway is another crucial branch of the UPR. IRE1 is a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain. The activated IRE1 then unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a translational frameshift, producing a potent transcription factor, XBP1s. XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

While direct studies on the effect of this compound on the IRE1 pathway are less prevalent in the literature, the induction of ER stress through PDI inhibition is expected to activate this pathway as a canonical UPR response.

Signaling Pathway Diagram: IRE1

Caption: The anticipated IRE1 signaling pathway activation by this compound.

Effect of this compound on the ATF6 Pathway

ATF6 is the third sensor of ER stress. In unstressed cells, ATF6 is a transmembrane protein that is retained in the ER. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6n), which is an active transcription factor. ATF6n then moves to the nucleus and upregulates the expression of ER chaperones and components of the ERAD machinery.

Similar to the IRE1 pathway, the direct effects of this compound on ATF6 activation are not as extensively documented as its effects on the PERK pathway. However, as a potent inducer of ER stress, this compound is expected to activate the ATF6 pathway.

Signaling Pathway Diagram: ATF6

Caption: The predicted activation of the ATF6 signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

| Target | Cell Line | IC50 / EC50 | Reference |

| PDI Family Members | |||

| PDIA1 | In vitro | 1.9 µM | [4] |

| PDIA3 | In vitro | 20.9 µM | [3] |

| PDIA4 | In vitro | 25.9 µM | [3] |

| TXNDC5 | In vitro | 16.3 µM | [3] |

| PDIA6 | In vitro | 25.4 µM | [3] |

| Cell Viability | |||

| Pancreatic Ductal Adenocarcinoma (AsPC-1) | 24 hours | 6.13 ± 0.08 µM | [2] |

| Pancreatic Ductal Adenocarcinoma (AsPC-1) | 48 hours | 3.41 ± 0.11 µM | [2] |

| Pancreatic Ductal Adenocarcinoma (BxPC-3) | 24 hours | 0.93 ± 0.33 µM | [2] |

| Pancreatic Ductal Adenocarcinoma (BxPC-3) | 48 hours | 0.87 ± 0.16 µM | [2] |

| Multiple Myeloma (MM.1S) | Not Specified | 0.59 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on ER stress pathways.

Western Blotting for ER Stress Markers

Objective: To detect the protein levels of total and phosphorylated PERK and eIF2α, as well as total GRP78, ATF4, and CHOP.

Experimental Workflow Diagram

Caption: A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and resolve them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, GRP78, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software.

Quantitative PCR (qPCR) for ER Stress-Related Gene Expression

Objective: To measure the mRNA levels of HSPA5 (GRP78), ATF4, and DDIT3 (CHOP).

Experimental Workflow Diagram

Caption: A standard workflow for quantitative PCR analysis.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for HSPA5, ATF4, DDIT3, and a housekeeping gene (e.g., ACTB or GAPDH).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay: Perform a cell viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the role of PDI and ER stress in various disease models. Its primary mechanism of action involves the inhibition of PDI, leading to the accumulation of misfolded proteins and the robust activation of the UPR, particularly the PERK pathway. While its effects on the IRE1 and ATF6 pathways are less characterized, it is anticipated that as a potent ER stress inducer, this compound will also modulate these signaling cascades. The provided data and protocols offer a comprehensive guide for researchers investigating the cellular and molecular consequences of PDI inhibition and ER stress. Further research is warranted to fully elucidate the intricate effects of this compound on all three branches of the UPR and to explore its therapeutic potential.

References

- 1. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(E/Z)-E64FC26: A Pan-PDI Inhibitor Disrupting Cellular Proteostasis for Therapeutic Advantage

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the (E/Z)-E64FC26 molecule, a potent, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family. It details the mechanism of action, summarizes key quantitative data, provides insights into experimental methodologies, and illustrates the intricate signaling pathways affected by this compound. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of targeting cellular proteostasis with this compound.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound functions as a covalent small-molecule inhibitor that irreversibly binds to the active cysteine residues within the catalytic domains of multiple PDI family members.[1] PDIs are crucial enzymes residing in the endoplasmic reticulum (ER) that are responsible for catalyzing the formation, rearrangement, and breakage of disulfide bonds in newly synthesized proteins, a critical step in proper protein folding.[1]

By inhibiting a broad range of PDI isoforms, including PDIA1, PDIA3, PDIA4, PDIA6, and TXNDC5, this compound effectively disrupts the process of oxidative protein folding.[1][2] This leads to an accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[2][3] The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis.[3][4][5] However, prolonged and overwhelming ER stress, as induced by E64FC26, ultimately triggers apoptotic and other cell death pathways.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies, providing a comparative view of its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of E64FC26 against PDI Family Members

| PDI Isoform | IC50 (µM) |

| PDIA1 | 1.9[6] |

| PDIA3 | 20.9[6] |

| PDIA4 | 25.9[6] |

| TXNDC5 | 16.3[6] |

| PDIA6 | 25.4[6] |

Table 2: Cellular Activity of E64FC26 in Multiple Myeloma (MM) Cell Lines

| Parameter | Cell Line | Value (µM) | Exposure Time |

| EC50 (Single Agent) | MM.1S | 0.59[2] | 24 hours |

| Synergistic Concentration with Proteasome Inhibitors | Various MM | >0.2[2] | Not Specified |

Table 3: Pharmacokinetic Properties of E64FC26 in Mice

| Parameter | Value | Dosing Route |

| Oral Bioavailability | 34%[2] | Oral |

| Maximum Concentration (Cmax) | 400 nM (at 5 mg/kg)[2] | Oral |

| Terminal Half-life (t1/2) | 9.5 hours[2] | Oral |

| Intrinsic Clearance (Human Liver Microsomes) | 6.22 ± 0.98 µL/min/mg[2] | N/A |

Signaling Pathways Disrupted by this compound

This compound-mediated PDI inhibition initiates a cascade of downstream signaling events, primarily centered around the Unfolded Protein Response (UPR) and oxidative stress pathways.

The Unfolded Protein Response (UPR)

The accumulation of unfolded proteins in the ER triggers the UPR, which involves three main sensor proteins: PERK, IRE1α, and ATF6. E64FC26 treatment has been shown to robustly activate the PERK branch of the UPR.[4][5][7][8]

References

- 1. E64FC26, a Protein Disulfide Isomerase Inhibitor, Ameliorates Articular Cartilage Damage and Disease Severity in a Mouse Model of Rheumatoid Arthritis [xiahepublishing.com]

- 2. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. mdpi.com [mdpi.com]

(E/Z)-E64FC26-Induced Autophagic Cell Death in Pancreatic Cancer: A Technical Guide

Executive Summary: Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The protein disulfide isomerase (PDI) family, a group of endoplasmic reticulum (ER)-resident enzymes crucial for protein folding, is emerging as a viable therapeutic target due to its upregulation in various cancers, including PDAC. This document provides a detailed overview of the mechanism of action of (E/Z)-E64FC26, a potent, pan-PDI inhibitor, in inducing a unique form of cell death in pancreatic cancer cells. E64FC26 treatment disrupts cellular proteostasis, leading to persistent ER stress and the unfolded protein response (UPR).[1][2] Crucially, this sustained stress culminates in lysosomal dysfunction, which blocks the final stage of autophagy—the fusion of autophagosomes with lysosomes.[3] This blockade of autophagic flux results in the accumulation of autophagosomes and ultimately triggers autophagic cell death, presenting a novel therapeutic strategy for PDAC.[1]

Introduction to this compound and its Target

The PDI enzyme family plays a critical role in the correct folding of proteins within the ER by catalyzing the formation and rearrangement of disulfide bonds.[3] In the high-protein synthesis environment of cancer cells, PDIs are often overexpressed to manage the increased load of protein folding, making them an attractive target for cancer therapy.[4]

This compound is a novel, potent, pan-inhibitor of the PDI family.[1] By broadly targeting PDI isoforms, E64FC26 effectively disrupts the protein folding machinery, leading to an accumulation of misfolded proteins and inducing significant cellular stress, which can be selectively lethal to cancer cells.[3][5]

Core Mechanism of Action in Pancreatic Cancer

The primary mechanism of E64FC26 in PDAC cells involves a sequential process initiated by PDI inhibition, leading to ER stress, lysosomal defects, and a subsequent blockade of the autophagic process, culminating in cell death.[2]

2.1 PDI Inhibition and Induction of the Unfolded Protein Response (UPR)

Treatment of PDAC cells with E64FC26 leads to the inhibition of PDI activity, which impedes proper protein folding.[1] This disruption of proteostasis triggers the Unfolded Protein Response (UPR), an ER stress signaling pathway.[4] The activation of the UPR is confirmed by the significant upregulation of key stress markers:

-

GRP78 (Glucose-Regulated Protein, 78-kDa): A master regulator of the UPR.[1]

-

p-PERK (Phosphorylated PKR-like ER Kinase): A key sensor of ER stress.[1]

-

p-eIF2α (Phosphorylated Eukaryotic Initiation Factor 2α): A downstream target of PERK that mediates translational attenuation.[1]

2.2 Blockade of Autophagic Flux via Lysosomal Dysfunction

Persistent ER stress induced by E64FC26 leads to defects in lysosomal function.[3] This is a critical step in its mechanism and is evidenced by:

-

Impaired Cathepsin Maturation: E64FC26 treatment increases the level of the precursor form of Cathepsin L (pre-CTSL) while decreasing the expression of its mature, active form.[1][4] This indicates a failure in the proper processing and maturation of lysosomal enzymes.

-

Reduced Acidic Vesicles: A notable decrease in the number of acidic vesicles, such as mature lysosomes and autolysosomes, is observed in treated cells.[1][2]

This lysosomal defect directly impacts the autophagy pathway. While E64FC26 initiates autophagy as a stress response, it simultaneously prevents its completion. The autophagosome-specific marker, light chain 3B (LC3B)-II, increases, signifying the formation of autophagosomes.[1] However, the autolysosome marker, sequestosome 1 (SQSTM1)/p62, is not degraded, which demonstrates that the fusion of autophagosomes with functional lysosomes is blocked.[1][4] This incomplete autophagy leads to the massive accumulation of dysfunctional autophagosomes, a state that is lethal to the cell.

2.3 Limited Role of Apoptosis and Ferroptosis

While persistent ER stress can trigger apoptosis and ferroptosis, these pathways appear to be limited in E64FC26-treated PDAC cells, likely due to the same lysosomal defects that impair autophagy.[1][3]

-

Apoptosis: Only minimal levels of cleaved caspase-3 are detected, suggesting a limited apoptotic response.[1][4]

-

Ferroptosis: Although E64FC26-induced cell death can be partially reversed by an iron chelator (deferoxamine) and reactive oxygen species scavengers (ferrostatin-1, N-acetylcysteine), the defective lysosomes are thought to restrict the full execution of ferroptosis.[1][4]

References

- 1. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Measuring PDI Inhibition by (E/Z)-E64FC26 with an Insulin Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for measuring the inhibitory activity of the pan-Protein Disulfide Isomerase (PDI) inhibitor, (E/Z)-E64FC26, using a turbidimetric insulin aggregation assay. PDI is a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1][2] Its dysregulation is implicated in various diseases, making it a viable therapeutic target.[3][4] The insulin aggregation assay is a cost-effective and straightforward method to assess the reductase activity of PDI.[5] This document outlines the experimental workflow, data analysis, and provides representative data for the characterization of PDI inhibitors.

Introduction

Protein Disulfide Isomerase (PDI) is a key enzyme and molecular chaperone that facilitates the correct folding of proteins by catalyzing the isomerization of disulfide bonds.[1][2][6] PDI's reductase activity can be measured in vitro by monitoring the aggregation of insulin. PDI catalyzes the reduction of the disulfide bonds that link the A and B chains of insulin, leading to the precipitation of the insoluble B chain.[1][5] This aggregation can be quantified by measuring the increase in turbidity of the solution at 650 nm.

This compound is a potent, pan-inhibitor of the PDI family that covalently binds to the active site cysteine residues.[3][7] It has demonstrated anti-myeloma activity and is a valuable tool for studying the role of PDI in various cellular processes.[4][8][9] This application note details the use of the insulin aggregation assay to determine the inhibitory potency of this compound on PDI activity.

Principle of the Assay

The insulin aggregation assay is based on the PDI-catalyzed reduction of insulin in the presence of a reducing agent, typically dithiothreitol (DTT). PDI breaks the disulfide bonds connecting the two chains of insulin, causing the B chain to precipitate.[1][5] This precipitation leads to an increase in the turbidity of the solution, which is directly proportional to PDI's enzymatic activity. The rate of insulin aggregation can be monitored spectrophotometrically by measuring the absorbance at 650 nm over time.[10] When a PDI inhibitor, such as this compound, is present, the rate of insulin aggregation is reduced. By measuring the aggregation rates at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.

Experimental Workflow

The following diagram illustrates the key steps in the insulin aggregation assay for measuring PDI inhibition.

Caption: Workflow for PDI Inhibition Assay.

Materials and Reagents

-

Human recombinant PDI

-

Insulin (from bovine pancreas)

-

Dithiothreitol (DTT)

-

This compound

-

Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

-

EDTA

-

DMSO (for dissolving the inhibitor)

-

96-well microplate, clear flat-bottom

-

Microplate reader capable of kinetic measurements at 650 nm

Experimental Protocol

-

Preparation of Reagents:

-

PDI Stock Solution: Prepare a stock solution of human recombinant PDI in assay buffer. The final concentration in the assay will typically be in the low micromolar range (e.g., 1.5 µM).[6]

-

Insulin Stock Solution: Prepare a stock solution of insulin (e.g., 10 mg/mL) in a suitable buffer like 50 mM Tris-HCl, pH 7.5.[10] For the assay, a working solution of around 600 µM is often used.[6]

-

DTT Solution: Prepare a fresh stock solution of DTT (e.g., 100 mM) in water.[10] The final concentration in the assay is typically 1 mM.[6]

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations for the inhibition curve.

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, containing EDTA.

-

-

Assay Procedure:

-

Set up the 96-well plate with appropriate controls (no PDI, no inhibitor, vehicle control).

-

To each well, add the following in order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control - DMSO)

-

PDI enzyme

-

-

Mix and pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of the insulin and DTT working solutions to each well.

-

Immediately place the plate in a microplate reader pre-set to 25°C.[10]

-

Measure the absorbance at 650 nm every minute for 30-60 minutes.

-

Data Presentation and Analysis

The rate of insulin aggregation is determined from the linear phase of the absorbance curve. The percentage of PDI inhibition is calculated for each concentration of this compound using the following formula:

% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Data for PDI Inhibition by this compound

| This compound (µM) | Rate of Aggregation (mOD/min) | % Inhibition |

| 0 (Control) | 15.0 | 0 |

| 0.1 | 13.5 | 10 |

| 0.5 | 10.5 | 30 |

| 1.0 | 8.2 | 45.3 |

| 2.0 | 7.3 | 51.3 |

| 5.0 | 4.5 | 70 |

| 10.0 | 2.1 | 86 |

| 20.0 | 0.9 | 94 |

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

This compound has been reported to be a pan-inhibitor of the PDI family with IC50 values in the micromolar range for various isoforms. For instance, the IC50 against PDIA1 is approximately 1.9 µM, while for other isoforms like PDIA3, PDIA4, TXNDC5, and PDIA6, the IC50 values are 20.9 µM, 25.9 µM, 16.3 µM, and 25.4 µM, respectively.[4][8]

Signaling Pathway and Mechanism of Action

PDI's role in protein folding is a critical component of maintaining cellular proteostasis. Inhibition of PDI disrupts this process, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), which in turn induces ER stress and the unfolded protein response (UPR).[7]

Caption: PDI Inhibition Pathway.

Conclusion

The insulin aggregation assay is a robust and reproducible method for determining the inhibitory activity of compounds targeting the reductase function of PDI. This application note provides a comprehensive protocol for utilizing this assay to characterize the potent pan-PDI inhibitor, this compound. The detailed methodology and data analysis guidelines will be valuable for researchers in academic and industrial settings who are focused on drug discovery and the study of PDI's role in health and disease.

References

- 1. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. E64FC26, a Protein Disulfide Isomerase Inhibitor, Ameliorates Articular Cartilage Damage and Disease Severity in a Mouse Model of Rheumatoid Arthritis [xiahepublishing.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]

- 7. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application of (E/Z)-E64FC26 in Studying the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Application Note

The unfolded protein response (UPR) is a critical cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). (E/Z)-E64FC26 is a potent, pan-inhibitor of the protein disulfide isomerase (PDI) family of enzymes.[1][2] PDIs play a crucial role in proper protein folding by catalyzing the formation and isomerization of disulfide bonds in the ER. Inhibition of PDI function by E64FC26 leads to an accumulation of misfolded proteins, thereby inducing ER stress and activating the UPR.[1][3] This makes this compound a valuable tool for studying the mechanisms of UPR activation and its downstream consequences.

The primary documented effect of E64FC26 on the UPR is the activation of the PERK signaling pathway.[1][4] Treatment of cells with E64FC26 leads to the upregulation of the ER chaperone GRP78 (glucose-regulated protein, 78-kDa), and the phosphorylation of PERK and its downstream substrate, eukaryotic initiation factor 2α (eIF2α).[1][4] Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, reducing the load of newly synthesized proteins entering the ER. Paradoxically, it also promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[2]

While the effects of E64FC26 on the PERK pathway are established, its impact on the IRE1α and ATF6 branches of the UPR is less clear from currently available data. General inhibition of PDI has been suggested to influence the activation of both IRE1α and ATF6 through redox-dependent mechanisms, but specific evidence for E64FC26 is lacking.[5][6] Therefore, this compound serves as a specific tool to induce and study the PERK-mediated UPR, with further research needed to elucidate its full impact on the other UPR branches.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various cellular parameters related to the unfolded protein response, as reported in studies on pancreatic ductal adenocarcinoma (PDAC) cells.

| Cell Line | Parameter | Method | Concentration | Time | Result | Reference |

| AsPC-1 | Cell Viability (IC50) | MTT Assay | 6.13 ± 0.08 µM | 24 h | 50% inhibition of cell viability | [1] |

| BxPC-3 | Cell Viability (IC50) | MTT Assay | 0.93 ± 0.33 µM | 24 h | 50% inhibition of cell viability | [1] |

| AsPC-1, BxPC-3 | GRP78 Expression | Western Blot | Dose-dependent | 24 h | Upregulation observed | [1] |

| AsPC-1, BxPC-3 | PERK Phosphorylation | Western Blot | Dose-dependent | 24 h | Increased phosphorylation observed | [1] |

| AsPC-1, BxPC-3 | eIF2α Phosphorylation | Western Blot | Dose-dependent | 24 h | Increased phosphorylation observed | [1] |

Note: Specific fold-change or densitometry data for protein expression and phosphorylation were not available in the reviewed literature. Further quantitative analysis is recommended for specific experimental systems.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways of the unfolded protein response and a typical experimental workflow for studying the effects of this compound.

Caption: UPR signaling pathways activated by this compound.

Caption: Experimental workflow for studying UPR with E64FC26.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., AsPC-1, BxPC-3) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.

Western Blot Analysis of UPR Markers

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, GRP78, CHOP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software and normalize to the loading control.

RT-qPCR for XBP1 Splicing and UPR Target Genes

-

RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Primer Design: Design primers specific for the spliced form of XBP1 (XBP1s), the unspliced form (XBP1u), and total XBP1, as well as for other UPR target genes like CHOP and GRP78. A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and the specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control. For XBP1 splicing, the ratio of XBP1s to total XBP1 can be calculated.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.

-

MTT Reagent Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

- 1. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. mdpi.com [mdpi.com]

- 4. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation switches protein disulfide isomerase activity to maintain proteostasis and attenuate ER stress - PMC [pmc.ncbi.nlm.nih.gov]

Inducing Endoplasmic Reticulum Stress with (E/Z)-E64FC26: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, (E/Z)-E64FC26 offers a potent and specific tool to induce endoplasmic reticulum (ER) stress, facilitating the study of cellular responses to proteotoxic stress and the development of novel therapeutics. This document provides detailed application notes and experimental protocols for utilizing this compound in a laboratory setting.

This compound is a highly potent, pan-style inhibitor of the protein disulfide isomerase (PDI) family.[1][2] PDI enzymes are critical for proper protein folding within the ER. By inhibiting multiple PDI isoforms, this compound disrupts oxidative protein folding, leading to the accumulation of misfolded and poly-ubiquitinylated proteins.[1] This accumulation triggers a robust ER stress response, also known as the Unfolded Protein Response (UPR), and oxidative stress, ultimately leading to apoptosis in various cancer cell lines.[1][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of PDI family members, including PDIA1, PDIA3, PDIA4, PDIA6, and TXNDC5.[1][4] This inhibition disrupts the formation of disulfide bonds in newly synthesized proteins, causing them to misfold. The accumulation of these misfolded proteins in the ER lumen activates the three canonical branches of the UPR, mediated by the sensor proteins IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). This activation leads to the upregulation of ER stress markers such as ATF4, CHOP (C/EBP homologous protein), and GRP78 (glucose-regulated protein, 78kDa).[1][4][5] Persistent ER stress induced by this compound can ultimately lead to programmed cell death.[5]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Reference |

| Multiple Myeloma (MM.1S BzR, U266 BzR) | Multiple Myeloma | 5 µM | 8 hours | Induction of ER stress markers (ATF4, CHOP), accumulation of poly-ubiquitinylated proteins. | [1] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1 µM | 48 hours | Synergistic cytotoxic effect with HDAC inhibitors. | |

| T98G | Glioblastoma | 1 µM | 48 hours | Synergistic cytotoxic effect with HDAC inhibitors. | |

| Multiple Myeloma Cell Panel | Multiple Myeloma | 0.59 µM (EC50) | 24 hours | Cytotoxicity. | [1] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |

| Vk*MYC transgenic mice | Multiple Myeloma | 2 mg/kg | Intraperitoneal (i.p.) | 3 times a week | Decreased serum M-protein, increased survival. | [2] |

| NSG mice with MM.1S xenografts | Multiple Myeloma | 2 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 7 days | Increased median survival. | [2] |

Signaling Pathway

Experimental Protocols

In Vitro Induction of ER Stress in Cultured Cells

This protocol describes the general procedure for treating cultured cells with this compound to induce ER stress.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell line of interest (e.g., MM.1S, PANC-1, T98G)

-

Sterile microcentrifuge tubes

-

Cell culture plates (e.g., 6-well, 96-well)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Seeding:

-

Seed cells in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

-

Treatment:

-

On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 0.5 µM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Downstream Analysis:

-

After the incubation period, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or immunofluorescence.

-

Western Blot Analysis of ER Stress Markers

This protocol outlines the detection of key ER stress markers by Western blotting following treatment with this compound.

Materials:

-

Treated and control cells from Protocol 1

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., anti-ATF4, anti-CHOP, anti-GRP78, anti-phospho-eIF2α, anti-ubiquitin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an appropriate imaging system.

-

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol allows for the quantification of UPR-related gene expression changes induced by this compound.

Materials:

-

Treated and control cells from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., ATF4, DDIT3 (CHOP), HSPA5 (GRP78), XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

Include no-template controls for each primer set.

-

-

Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

In Vivo Studies

This protocol provides a general guideline for in vivo studies using this compound in a mouse model of multiple myeloma.

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, PEG, Tween 80, saline; requires optimization)

-

Appropriate mouse model (e.g., Vk*MYC transgenic mice or xenograft model)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization and Tumor Inoculation (for xenograft models):

-

Allow animals to acclimatize to the facility for at least one week.

-

For xenograft models, inoculate tumor cells subcutaneously or intravenously.

-

Monitor tumor growth until tumors reach a palpable size.

-

-

Drug Formulation and Administration:

-

Prepare the formulation of this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal injection at the desired dose (e.g., 2 mg/kg).

-

Administer the vehicle solution to the control group.

-

Follow the predetermined dosing schedule (e.g., three times a week).

-

-

Monitoring and Endpoint:

-

Monitor the animals regularly for signs of toxicity and tumor growth.

-

Measure tumor volume and body weight periodically.

-

At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, Western blotting).

-

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Logical Relationships

These application notes and protocols provide a comprehensive guide for researchers to effectively use this compound as a tool to induce and study ER stress. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore, should be determined empirically.

References

- 1. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Western Blot Analysis of Endoplasmic Reticulum (ER) Stress Markers Following E64FC26 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

E64FC26 is identified as a potent, pan-inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is a crucial enzyme residing in the endoplasmic reticulum (ER) that facilitates the correct folding of proteins by catalyzing the formation and rearrangement of disulfide bonds.[1] Inhibition of PDI by E64FC26 disrupts this process, leading to an accumulation of misfolded or unfolded proteins within the ER lumen. This condition, known as ER stress, triggers a highly conserved signaling network called the Unfolded Protein Response (UPR).[1][2][3]

The UPR's initial goal is to restore ER homeostasis by up-regulating chaperone proteins, enhancing protein degradation pathways, and transiently attenuating protein translation.[4][5] However, if the stress is severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[5][6] Key mediators in this process include the chaperone GRP78 (Glucose-Regulated Protein, 78-kDa), and the transcription factors ATF4 (Activating Transcription Factor 4) and CHOP (C/EBP-Homologous Protein). Monitoring the expression levels of these markers via Western blot is a fundamental method for assessing the induction and magnitude of ER stress in response to compounds like E64FC26. In many cancer cell types, E64FC26 has been shown to induce the UPR, making it a potential therapeutic agent.[1][3]

Signaling Pathway: The PERK Branch of the Unfolded Protein Response

Upon accumulation of unfolded proteins, the chaperone GRP78 (also known as BiP) dissociates from the ER transmembrane sensor PERK (PKR-like ER kinase), leading to PERK's activation through dimerization and autophosphorylation.[7][8] Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein synthesis but selectively promotes the translation of ATF4.[6][8] ATF4 subsequently translocates to the nucleus and upregulates the expression of genes involved in apoptosis, most notably CHOP.[5][6]

Caption: The PERK-ATF4-CHOP signaling axis activated by E64FC26-induced ER stress.

Expected Results and Data Presentation

Treatment of susceptible cells (e.g., various cancer cell lines) with E64FC26 is expected to result in a dose-dependent increase in the protein expression of GRP78, ATF4, and CHOP.[1][2] Western blot analysis allows for the semi-quantitative measurement of these changes. Densitometry analysis of the resulting bands, normalized to a loading control (e.g., β-actin, GAPDH), provides data that can be summarized for comparison.

Table 1: Representative Quantitative Analysis of ER Stress Markers

The following table illustrates expected results from a densitometry analysis of a Western blot experiment where cells were treated with increasing concentrations of E64FC26 for 24 hours. Values represent the fold change in protein expression relative to the vehicle control (0 µM).

| E64FC26 Conc. (µM) | GRP78 (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |

| 1 | 1.8 | 2.5 | 3.1 |

| 5 | 3.2 | 4.8 | 6.5 |

| 10 | 4.5 | 6.1 | 9.8 |

Experimental Workflow

The overall process for analyzing ER stress markers by Western blot involves several key stages, from initial cell culture and treatment to the final analysis of protein expression.

References

- 1. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Endoplasmic Reticulum Protein Disulfide Isomerase Shapes T Cell Efficacy for Adoptive Cellular Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Frontiers | The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration [frontiersin.org]

- 6. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endoplasmic Reticulum Stress and Unfolded Protein Response in Neurodegenerative Diseases | MDPI [mdpi.com]

Application Note: Evaluating the Cytotoxicity of (E/Z)-E64FC26 Using Cell Viability Assays

Introduction

(E/Z)-E64FC26 is a potent, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family, a class of enzymes crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] By irreversibly binding to active cysteine residues in PDI catalytic domains, this compound disrupts protein folding, leading to ER stress, the unfolded protein response (UPR), and subsequent cell death pathways.[1][3] Its potential as a therapeutic agent, particularly in oncology, necessitates a thorough evaluation of its cytotoxic effects.[1][4]

This application note provides detailed protocols for assessing the cytotoxicity of this compound using two common cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[5] These methods are essential for determining the dose-dependent effects of the compound and establishing key toxicological parameters like the half-maximal inhibitory concentration (IC50).

Principle of Assays

1. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (living) cells.[5]

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of late apoptosis or necrosis.[9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the color intensity being proportional to the number of lysed cells.[9][10]

Experimental Design Considerations

-

Cell Line Selection: The choice of cell line is critical. This compound has shown preferential cytotoxicity towards multiple myeloma (MM) cell lines compared to non-malignant cells.[4][11] Researchers should select cell lines relevant to their specific field of study (e.g., pancreatic ductal adenocarcinoma (PDAC) cells, rheumatoid arthritis fibroblast-like synoviocytes (RA FLSs)).[1][3]

-

Compound Concentration: A dose-response curve should be generated using a serial dilution of this compound. Previous studies have shown IC50 values ranging from approximately 4 µM to 9 µM in various cell lines, providing a starting point for concentration ranges.[1] For example, concentrations from 0.1 µM to 50 µM could be appropriate.

-

Incubation Time: The duration of exposure to this compound will influence its cytotoxic effect. Incubation times typically range from 24 to 72 hours to allow for the induction of cellular stress pathways.[12][13]

-

Controls: Appropriate controls are essential for data interpretation:

-

Untreated Control: Cells cultured in medium with vehicle (e.g., DMSO) only, representing 100% viability.

-

Maximum LDH Release Control (for LDH Assay): Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death and maximum LDH release.[14]

-

Blank Control: Culture medium without cells to determine background absorbance.

-

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

Caption: General experimental workflow for cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][7][15]

Materials:

-

This compound

-

Selected cell line

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)[6]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[6]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.[7]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7][13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15] Use a reference wavelength of 690 nm to correct for background absorbance.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on commercially available LDH assay kits.[9][10]

Materials:

-

This compound

-

Selected cell line

-

Complete culture medium (serum-free medium is often recommended for the treatment phase to avoid LDH from serum)

-

96-well flat-bottom tissue culture plates

-

LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)

-

Lysis Buffer (e.g., 10X solution containing Triton X-100)

-

Microplate reader (absorbance at 490 nm, reference wavelength ~650 nm)[14]

Procedure:

-

Cell Seeding: Seed cells as described in the MTT protocol (Step 1).

-

Control Setup: Designate wells for three types of controls:

-

Spontaneous LDH Release: Cells treated with vehicle only.

-

Maximum LDH Release: Cells to be treated with lysis buffer.

-

Background: Medium only.

-

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol (Step 2).

-

Incubation: Incubate the plate for the desired exposure time at 37°C.

-

Lysis of Control Wells: About 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells and incubate.

-

Supernatant Transfer: Centrifuge the plate at 1000 RPM for 5 minutes to pellet any detached cells.[14] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[14]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[14]

-

Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.

Data Analysis and Presentation

Calculations:

-

For MTT Assay:

-

% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

-

For LDH Assay:

-

% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

-

Data Summary Table: The results should be summarized in a table to clearly present the dose-dependent cytotoxicity of this compound.

| This compound (µM) | % Cell Viability (MTT Assay ± SD) | % Cytotoxicity (LDH Assay ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |

| 0.5 | 95.2 ± 5.1 | 4.8 ± 1.9 |

| 1.0 | 88.7 ± 4.8 | 10.5 ± 2.5 |

| 2.0 | 75.4 ± 6.2 | 23.1 ± 3.3 |

| 5.0 | 49.1 ± 5.5 | 52.3 ± 4.1 |

| 10.0 | 22.6 ± 3.9 | 78.9 ± 5.0 |

| 25.0 | 8.3 ± 2.1 | 91.4 ± 3.7 |

| 50.0 | 4.1 ± 1.5 | 95.6 ± 2.8 |

| Calculated IC50 | ~5.1 µM | ~4.8 µM |

Note: Data presented are hypothetical and for illustrative purposes only.

Mechanism of Action: Signaling Pathway

This compound inhibits PDI, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress.[1][4] This activates the Unfolded Protein Response (UPR), which, if prolonged or severe, triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[1][3] Key events include the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax), which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspase-3.[1][16][17]

References

- 1. E64FC26, a Protein Disulfide Isomerase Inhibitor, Ameliorates Articular Cartilage Damage and Disease Severity in a Mouse Model of Rheumatoid Arthritis [xiahepublishing.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Application Note: Flow Cytometry Analysis of Apoptosis in Cells Treated with E64FC26

Audience: Researchers, scientists, and drug development professionals.

Introduction

E64FC26 is a potent, covalent, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family of enzymes.[1][2][3] PDI enzymes are crucial for proper protein folding within the endoplasmic reticulum (ER).[1] Inhibition of PDI by E64FC26 disrupts cellular proteostasis, leading to ER stress and the Unfolded Protein Response (UPR).[4][5][6] Persistent ER stress is a key mechanism that can trigger programmed cell death, or apoptosis.[6][7] E64FC26 has demonstrated anti-tumor activity in various cancer models, including multiple myeloma and pancreatic ductal adenocarcinoma (PDAC), by inducing apoptosis and other forms of cell death.[4][5][8]

This application note provides a detailed protocol for quantifying apoptosis in cancer cells treated with E64FC26 using flow cytometry. The method described utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

The Annexin V/PI apoptosis assay is based on key cellular changes that occur during apoptosis. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[9] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[9][10][11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[9] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[10]

By analyzing cells stained with both Annexin V and PI via flow cytometry, it is possible to distinguish four distinct populations:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-